6-Allyl-N-[2-(methylsulfanyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-Allyl-N-[2-(methylsulfanyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo-thiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a dibenzo-thiazine core with various functional groups, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyl-N-[2-(methylsulfanyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Dibenzo-thiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo-thiazine ring system.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl halides in the presence of a base.
Attachment of the Methylsulfanyl Phenyl Group: This step typically involves a nucleophilic substitution reaction where the phenyl group with a methylsulfanyl substituent is attached to the dibenzo-thiazine core.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, usually through an amidation reaction using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under various conditions to introduce new functional groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 6-Allyl-N-[2-(methylsulfanyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide has shown potential in various assays, indicating antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for developing new drugs, particularly in the treatment of infections and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Allyl-N-[2-(methylsulfanyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from inhibiting key enzymes in bacterial cells, while its anticancer effects could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Allyl-N-[2-(methylsulfanyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide: Lacks the 5,5-dioxide group, which may affect its reactivity and biological activity.
6-Allyl-N-[2-(methylsulfanyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide: Similar structure but with different substituents on the aromatic rings, leading to variations in activity.
Uniqueness
The presence of the 5,5-dioxide group in This compound is a key feature that distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class.
Properties
Molecular Formula |
C23H20N2O3S2 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C23H20N2O3S2/c1-3-14-25-20-13-12-16(23(26)24-19-9-5-6-10-21(19)29-2)15-18(20)17-8-4-7-11-22(17)30(25,27)28/h3-13,15H,1,14H2,2H3,(H,24,26) |
InChI Key |
CRDSFSINGXCDHP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC=C |
Origin of Product |
United States |
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